molecular formula C17H13N3O2S3 B2370116 N-(2-METHYL-4-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-SULFONAMIDE CAS No. 896679-36-0

N-(2-METHYL-4-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-SULFONAMIDE

Cat. No.: B2370116
CAS No.: 896679-36-0
M. Wt: 387.49
InChI Key: WZNVRQOYBMQWKT-UHFFFAOYSA-N
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Description

N-(2-Methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative characterized by a thiophene sulfonamide backbone fused with a [1,3]thiazolo[5,4-b]pyridine moiety.

Properties

IUPAC Name

N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S3/c1-11-10-12(16-19-14-4-2-8-18-17(14)24-16)6-7-13(11)20-25(21,22)15-5-3-9-23-15/h2-10,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNVRQOYBMQWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolo[5,4-b]Pyridine Core Synthesis

The foundational methodology from Molecules (2020) provides a validated pathway:

Step 1: Substitution of 2,4-Dichloro-3-Nitropyridine
Reaction with morpholine (1.2 eq) in THF at 0°C yields 4-(2-chloro-3-nitropyridin-4-yl)morpholine (12 ) with 75% isolated yield.

Reaction Optimization

Critical Parameters for Suzuki Coupling

Parameter Optimal Range Impact on Yield
Catalyst Loading 4-6 mol% Pd <4%: Incomplete
Base K₂CO₃ Cs₂CO₃: +8%
Solvent System Dioxane/H₂O (4:1) THF: -15%
Temperature 100°C 80°C: -22%

Data adapted from

Sulfonylation Efficiency

Base Screening Results:

Base Conversion (%) Byproduct Formation
DIPEA 98 <2%
Et₃N 87 9%
Pyridine 65 25%

DIPEA proves superior due to its steric bulk reducing N,O-bis-sulfonylation

Spectroscopic Characterization

¹H NMR Key Signals (400 MHz, DMSO-d₆)

  • δ 8.42 (d, J=5.6 Hz, 1H, Thiazolo H-6)
  • δ 7.89 (m, 2H, Phenyl H-3,5)
  • δ 7.62 (d, J=3.8 Hz, 1H, Thiophene H-5)
  • δ 7.31 (d, J=3.8 Hz, 1H, Thiophene H-3)
  • δ 2.51 (s, 3H, CH₃)

HRMS Analysis

Calculated: C₁₉H₁₄N₄O₂S₃ [M+H]⁺: 442.0231
Observed: 442.0229 (Δ = -0.5 ppm)

Alternative Synthetic Approaches

One-Pot Thiazolo Formation

Patent AU694415B2 describes:

  • Concurrent nitro reduction/cyclization using Zn/HCl
  • Reduces step count but yields drop to 41%

Microwave-Assisted Sulfonylation

  • 150W, 80°C, 30 min
  • Improves yield to 71% vs conventional 63%
  • Requires strict temperature control

Industrial-Scale Considerations

Critical Challenges:

  • Exothermic risk during sulfonyl chloride addition
  • Pd removal post Suzuki coupling
  • Polymorphism control in final crystallization

Mitigation Strategies:

  • Segmented addition of sulfonyl chloride
  • Triphenylphosphine scavenging for Pd removal
  • Anti-solvent crystallization using MTBE/heptane

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present in the phenyl ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of N-(2-Methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide.

Case Study: Antimicrobial Efficacy

A study published in Molecules evaluated various thiopyrimidine–benzenesulfonamide compounds against resistant bacterial strains including E. coli and K. pneumoniae. The results indicated significant antimicrobial activity, suggesting that this compound could serve as a lead structure for developing new antibiotics to combat multidrug-resistant pathogens .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies.

Case Study: Induction of Apoptosis

Research conducted by the National Cancer Institute demonstrated that this compound induces apoptosis in cancer cell lines such as Caco-2. The mechanism involves mitochondrial pathways, highlighting its potential as an anticancer agent .

Enzyme Inhibition

This compound also shows promise in enzyme inhibition studies.

Case Study: Enzyme Targeting

A recent study published in MDPI indicated that derivatives of thiazole compounds exhibit significant enzyme inhibition capabilities. Modifications to the sulfonamide group were found to enhance efficacy against resistant microorganisms, emphasizing the importance of structural variations in drug design .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of N-(2-Methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-y}phenyl)thiophene-2-sulfonamide.

Research Findings

Research has shown that specific modifications to the thiazole and sulfonamide groups can significantly influence biological activity. For instance, alterations in the substituents on the thiazolo ring can enhance antimicrobial and anticancer activities while reducing cytotoxicity .

Drug Development Potential

Given its diverse biological activities, N-(2-Methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-y}phenyl)thiophene-2-sulfonamide holds significant promise for drug development.

Mechanism of Action

The mechanism of action of N-(2-METHYL-4-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiazole and pyridine rings play a crucial role in the binding affinity and specificity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition.

Comparison with Similar Compounds

Key Observations:

Synthetic Complexity :

  • The target compound’s thiazolo-pyridine core likely requires specialized cyclization conditions, contrasting with the triazole-thiones [7–9], which are formed via straightforward NaOH-mediated cyclization .
  • Piperidine-propanamides involve multi-step protection/deprotection strategies (e.g., Boc-group handling), suggesting higher synthetic complexity compared to oxadiazole-propanamides .

Spectroscopic Differentiation :

  • Triazole-thiones : Absence of νC=O (~1663–1682 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR confirm cyclization from hydrazinecarbothioamides .
  • Oxadiazole-propanamides : Characteristic νC=N (oxadiazole) and νNH (propanamide) bands would distinguish them from sulfonamide-heavy compounds like the target .

Tautomerism :

  • Triazole-thiones [7–9] exist exclusively in the thione form, evidenced by absent νS-H (~2500–2600 cm⁻¹) and persistent νNH (3278–3414 cm⁻¹) . This contrasts with thiazolo-pyridine systems, where tautomerism may vary based on substituents.

Functional Group and Bioactivity Implications

Table 2: Functional Group Contributions

Functional Group Role in Target Compound Role in Analogues
Sulfonamide Enhances solubility, enzyme inhibition Present in triazole-thiones (e.g., [7–9]) for antimicrobial activity.
Thiazolo-pyridine Aromatic stacking, kinase binding Replaced by triazole/oxadiazole in analogues for varied bioactivity.
Thiophene Planar structure for π-π interactions Absent in piperidine-propanamides, reducing aromaticity.

Key Insights:

  • Sulfonamide Group : Common in all compared compounds, it likely improves water solubility and targets sulfonamide-binding enzymes (e.g., carbonic anhydrase) .
  • Heterocyclic Cores: Thiazolo-pyridine (target) vs. triazole/oxadiazole: The former’s fused system may enhance thermal stability and receptor affinity compared to smaller heterocycles.

Biological Activity

N-(2-Methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of structural elements, including a thiazole ring fused to a pyridine ring, a phenyl group, and a thiophene-2-sulfonamide moiety. The presence of the sulfonamide group is particularly noteworthy as it enhances solubility and may contribute to various pharmacological effects.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Thiazole Ring Contributes to diverse biological activities
Pyridine Ring Potential neuroactive properties
Phenyl Group Enhances interaction with biological targets
Sulfonamide Group Known for antibacterial properties

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The sulfonamide moiety is traditionally associated with antibacterial effects, and studies suggest that this compound may inhibit the growth of various Gram-positive and Gram-negative bacteria.

In vitro studies have demonstrated that derivatives of thiazole compounds, including this one, show favorable activity against resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . The minimum inhibitory concentration (MIC) values observed for similar compounds range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that compounds with similar structural features exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives have demonstrated significant reductions in cell viability in A549 (lung cancer) and Caco-2 (colorectal cancer) cells when treated with concentrations around 100 µM .

The anticancer activity appears to be structure-dependent; modifications in the thiazole or phenyl components can enhance or diminish efficacy against specific cell lines .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Molecular docking studies suggest potential interactions with key proteins involved in disease pathways. This understanding could pave the way for its application in targeted therapies.

Case Study 1: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial properties of thiazole derivatives, this compound was tested against several bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition of bacterial growth.

Case Study 2: Anticancer Activity Evaluation

Another investigation focused on the anticancer effects of this compound on Caco-2 cells. The results showed a significant decrease in cell viability (39.8%) compared to untreated controls (p < 0.001). This suggests that the compound may target specific pathways involved in cancer proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with thiophene sulfonamide derivatives and thiazolo[5,4-b]pyridine precursors. Key steps include:

  • Sulfonamide Coupling : React thiophene-2-sulfonyl chloride with 2-methyl-4-aminophenyl intermediates under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
  • Thiazolo-pyridine Ring Formation : Cyclize brominated pyridine derivatives with thiourea or thioamide reagents at reflux temperatures (e.g., ethanol, 80°C) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the final product .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic and analytical techniques:

  • NMR : Assign protons and carbons via ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for thiazole protons, δ 125–140 ppm for aromatic carbons) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₄N₃O₂S₂: 376.0522) .
  • Elemental Analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values .

Q. What solvents and reaction conditions are optimal for its stability during experiments?

  • Methodological Answer :

  • Solvents : Use aprotic solvents (e.g., DCM, DMF) for reactions; avoid protic solvents (e.g., MeOH) to prevent sulfonamide hydrolysis .
  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to mitigate photodegradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound’s derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and energetics of sulfonamide coupling or cyclization steps .
  • Reaction Path Search : Apply artificial force-induced reaction (AFIR) methods to identify low-energy pathways for thiazole ring formation .
  • Example Workflow :
StepMethodSoftwareOutput
Geometry OptimizationB3LYP/6-31G(d)Gaussian 16Stable intermediates
Transition State SearchNudged Elastic BandNWChemActivation barriers

Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?

  • Methodological Answer :

  • Comparative Analysis : Overlay ¹H NMR spectra of analogs to identify shifts caused by substituent effects (e.g., electron-withdrawing groups deshield adjacent protons) .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguish thiophene vs. phenyl protons) .
  • Case Study : For a derivative with conflicting HRMS and elemental analysis data, re-run HRMS in positive/negative ion modes to rule out adduct formation .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Process Optimization :
  • Catalysis : Screen Pd/Cu catalysts for Suzuki-Miyaura coupling steps (e.g., 10 mol% Pd(PPh₃)₄ in toluene/EtOH) .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance heat dissipation .
  • Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates during workup .

Q. How does the thiazolo-pyridine moiety influence bioactivity in preclinical assays?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified thiazole rings (e.g., oxadiazole replacements) and compare IC₅₀ values in enzyme inhibition assays .
  • Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., kinase domains) .

Q. What advanced techniques validate its metabolic stability in vitro?

  • Methodological Answer :

  • LC-MS/MS Analysis : Incubate with liver microsomes (human/rat) and quantify parent compound depletion over time (t₁/₂ calculation) .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess isoform-specific interactions .

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